2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound that features a pyrrolidine ring, a phenyl group substituted with chlorine and methoxy groups, and an ether linkage
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biochemical pathways, depending on their target of action .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Action Environment
The stability and activity of compounds with a pyrrolidine ring can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride
Reduction: Formation of 2-hydro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether
- 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether acetate
- 2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether sulfate
Uniqueness
2-Chloro-4-methoxyphenyl 3-pyrrolidinyl ether hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can enhance its solubility and stability . This makes it particularly useful in medicinal chemistry for developing water-soluble drug candidates .
Properties
IUPAC Name |
3-(2-chloro-4-methoxyphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZRGYJSGKNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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